molecular formula C14H15ClN2S B3024846 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-57-9

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3024846
CAS No.: 899926-57-9
M. Wt: 278.8 g/mol
InChI Key: ZNWUAIWHOFGISC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as titanium dioxide nanoparticles, to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and spirocyclization reactions to achieve the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific combination of a chlorophenyl group and a diazaspirodecene-thione core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUAIWHOFGISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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